molecular formula C21H11N5O8S B15179670 4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide CAS No. 106532-78-9

4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide

Cat. No.: B15179670
CAS No.: 106532-78-9
M. Wt: 493.4 g/mol
InChI Key: WMJVWLNDLKRREM-UHFFFAOYSA-N
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Description

4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound characterized by multiple nitro groups and a benzisothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole core, followed by the introduction of nitro groups and the benzoyl moiety. Common reagents used in these steps include nitric acid for nitration and benzoyl chloride for the introduction of the benzoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reactive nitro groups. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and nitro positions.

    Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The benzisothiazole core may interact with specific binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(3-pyridinyl)benzamide
  • 4-Nitro-N-(2-phenylethyl)benzamide
  • 4-Nitro-N-(1-piperidinylmethyl)benzamide

Uniqueness

4-Nitro-N-(5-nitro-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its multiple nitro groups and the presence of a benzisothiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

CAS No.

106532-78-9

Molecular Formula

C21H11N5O8S

Molecular Weight

493.4 g/mol

IUPAC Name

4-nitro-N-[5-nitro-1-(4-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide

InChI

InChI=1S/C21H11N5O8S/c27-19(12-1-5-14(6-2-12)24(29)30)22-20-17-11-16(26(33)34)9-10-18(17)23(35-20)21(28)13-3-7-15(8-4-13)25(31)32/h1-11H

InChI Key

WMJVWLNDLKRREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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